Cas no 17357-74-3 (1-(5-Methyl-1H-pyrazol-3-yl)ethanone)

1-(5-Methyl-1H-pyrazol-3-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(5-Methyl-1H-pyrazol-3-yl)ethanone
- 1-(3-Methyl-1H-pyrazol-5-yl)ethanone
- 3-Acetyl-5-methylpyrazole
- EN300-245117
- AS-55147
- Y10230
- Ethanone, 1-(5-methyl-1H-pyrazol-3-yl)-
- MFCD13151910
- AKOS022182452
- DB-019174
- 1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one
- 1-(5-Methyl-1H-pyrazol-3-yl)ethanone, 95%
- SCHEMBL569002
- A881754
- AKOS006318574
- MFCD11557153
- CS-0061279
- 17357-74-3
-
- MDL: MFCD13151910
- インチ: InChI=1S/C6H8N2O/c1-4-3-6(5(2)9)8-7-4/h3H,1-2H3,(H,7,8)
- InChIKey: WUAXWWJRNIODRY-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NN1)C(=O)C
計算された属性
- せいみつぶんしりょう: 124.063662883g/mol
- どういたいしつりょう: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 45.8Ų
1-(5-Methyl-1H-pyrazol-3-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-245117-0.25g |
1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one |
17357-74-3 | 95% | 0.25g |
$154.0 | 2024-06-19 | |
TRC | M336530-100mg |
1-(5-Methyl-1H-pyrazol-3-yl)ethanone |
17357-74-3 | 100mg |
$ 275.00 | 2022-06-02 | ||
TRC | M336530-10mg |
1-(5-Methyl-1H-pyrazol-3-yl)ethanone |
17357-74-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM188415-100mg |
1-(5-Methyl-1H-pyrazol-3-yl)ethanone |
17357-74-3 | 95+% | 100mg |
$241 | 2021-08-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940462-1g |
1-(5-Methyl-1H-pyrazol-3-yl)ethanone |
17357-74-3 | 98% | 1g |
¥2,922.30 | 2022-09-01 | |
Alichem | A049000384-250mg |
1-(5-methyl-1H-pyrazol-3-yl)ethanone |
17357-74-3 | 95% | 250mg |
$202.65 | 2022-04-02 | |
Enamine | EN300-245117-1.0g |
1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one |
17357-74-3 | 95% | 1.0g |
$311.0 | 2024-06-19 | |
Enamine | EN300-245117-2.5g |
1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one |
17357-74-3 | 95% | 2.5g |
$608.0 | 2024-06-19 | |
Chemenu | CM188415-1g |
1-(5-Methyl-1H-pyrazol-3-yl)ethanone |
17357-74-3 | 95%+ | 1g |
$495 | 2023-02-02 | |
Enamine | EN300-245117-0.5g |
1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one |
17357-74-3 | 95% | 0.5g |
$243.0 | 2024-06-19 |
1-(5-Methyl-1H-pyrazol-3-yl)ethanone 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
1-(5-Methyl-1H-pyrazol-3-yl)ethanoneに関する追加情報
Introduction to 1-(5-Methyl-1H-pyrazol-3-yl)ethanone (CAS No. 17357-74-3) and Its Emerging Applications in Chemical Biology
1-(5-Methyl-1H-pyrazol-3-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 17357-74-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its versatility in medicinal chemistry and drug discovery. The presence of a methyl group at the 5-position and an acetyl moiety at the 1-position contributes to its distinct reactivity and makes it a valuable intermediate in synthetic chemistry.
The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms, which imparts a rich electronic structure that can interact with biological targets in diverse ways. In recent years, there has been a surge in research focused on developing novel pyrazole derivatives as pharmacological agents. The acetyl group in 1-(5-Methyl-1H-pyrazol-3-yl)ethanone not only enhances its solubility but also provides a site for further functionalization, enabling the synthesis of more complex molecules.
One of the most compelling aspects of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone is its potential as a precursor in the development of bioactive compounds. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, recent studies have demonstrated that certain pyrazole-based compounds can inhibit the activity of specific enzymes involved in cancer cell proliferation. The structural motif of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone aligns well with this trend, making it a promising candidate for further exploration.
Moreover, the compound's ability to undergo various chemical transformations, such as condensation reactions with amino acids or aldehydes, makes it a versatile building block for drug discovery. Researchers have leveraged these properties to synthesize novel analogs with enhanced pharmacological profiles. For example, derivatives of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone have been investigated for their ability to modulate neurotransmitter receptors, which could have implications in treating neurological disorders.
The synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone typically involves multi-step organic reactions, starting from readily available pyrazole derivatives. The introduction of the methyl group at the 5-position and the acetyl group at the 3-position are critical steps that determine the compound's reactivity and biological relevance. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yields and purity.
In terms of biological activity, preliminary studies on 1-(5-Methyl-1H-pyrazol-3-yl)ethanone and its derivatives have revealed intriguing findings. Some reports suggest that this compound exhibits inhibitory effects on certain kinases, which are key targets in cancer therapy. Additionally, its interaction with bacterial enzymes has been explored as a potential strategy for developing new antibiotics. These findings underscore the importance of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone as a scaffold for drug discovery efforts.
The growing interest in heterocyclic compounds like pyrazole has driven innovation in synthetic methodologies and computational chemistry. Molecular modeling techniques have been particularly useful in predicting how different derivatives of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone might interact with biological targets. These predictions guide experimental design and help optimize lead compounds for clinical development.
Recent advancements in biocatalysis have also opened new avenues for utilizing 1-(5-Methyl-1H-pyrazol-3-yl)ethanone as an intermediate. Enzymatic approaches can provide more sustainable and efficient routes to complex molecules compared to traditional chemical synthesis. This aligns with broader trends in green chemistry aimed at reducing environmental impact while maintaining or improving product quality.
The pharmaceutical industry has taken note of these developments and is increasingly investing in programs focused on pyrazole derivatives. Companies are actively seeking novel compounds that can address unmet medical needs, and 1-(5-Methyl-1H-pyrazol-3-ylenthanone) represents a promising starting point for such endeavors. Its unique structural features make it adaptable to various therapeutic areas, including oncology, immunology, and neurology.
In conclusion, 1-(5-Methyl-H-pyrazol-y ethanone) (CAS No. 17357_74_3) is a versatile compound with significant potential in chemical biology and drug discovery. Its structural features and reactivity make it an attractive scaffold for developing novel bioactive molecules. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in pharmaceutical innovation.
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